![molecular formula C12H12N2 B2498760 3-(2-methyl-1H-indol-3-yl)propanenitrile CAS No. 1079-30-7](/img/structure/B2498760.png)
3-(2-methyl-1H-indol-3-yl)propanenitrile
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
- Propaneitrile derivatives, including 3-(1H-indol-3-yl)propanenitrile variants, have been investigated for their ability to inhibit the corrosion of tin in sodium chloride solutions. The compounds act as mixed-type inhibitors, with their adsorption onto the tin surface being a key mechanism. This application is significant for materials science and engineering (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Synthesis of Heterocyclic Compounds
- 3-(1H-indol-3-yl)propanenitrile derivatives play a crucial role in the synthesis of various heterocyclic substances, including indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidines. These substances have shown promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Glucose Electrooxidation Catalysts
- Novel indole derivatives, synthesized using 3-(1H-indol-3-yl)propanenitrile, have been explored as organic-based, metal-free catalysts for glucose electrooxidation in fuel cells. These catalysts offer an environmentally friendly alternative for direct glucose fuel cells (Muhammad Hamad et al., 2021).
Synthesis of Multisubstituted 4H-Pyrans
- 3-(1H-indol-3-yl)propanenitrile derivatives have been utilized in the synthesis of novel 4H-pyrans. These compounds are synthesized via domino one-pot three-component reactions, offering significant advantages such as excellent yields and simple work-up procedures (Sivakumar, Kanchithalaivan, & Kumar, 2013).
Anticancer Activity
- Several derivatives synthesized using 3-(1H-indol-3-yl)propanenitrile have been evaluated for their anticancer activity. An efficient microwave-assisted one-pot procedure was developed for synthesizing these derivatives, which were tested against different human cancer cell lines (Hadiyal et al., 2020).
Mechanism of Action
Future Directions
Indole derivatives, including 3-(2-methyl-1H-indol-3-yl)propanenitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .
properties
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMMJVVDSMYKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1H-indol-3-yl)propanenitrile |
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